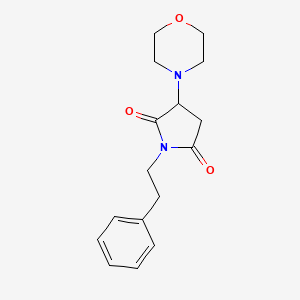

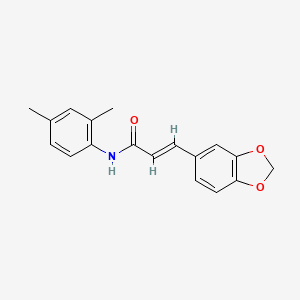

![molecular formula C21H28N4O B5568131 N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5568131.png)

N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis The synthesis of compounds similar to N-[(3S*,4R*)-1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide often involves multi-step nucleophilic substitution reactions and ester hydrolysis, as demonstrated in the synthesis of related cyclopropane-based compounds (Zhou et al., 2021).

Molecular Structure Analysis The molecular structure of compounds in this category often features a cyclopropane core and various substituents that influence the molecule's shape and reactivity. The imidazole ring, as part of the structure, plays a crucial role in the compound's activity and interaction with biological targets (Murai et al., 2012).

Chemical Reactions and Properties These compounds typically exhibit a range of chemical behaviors due to their unique structural features, such as the presence of cyclopropane and imidazole rings. These features can lead to various interactions and reactions, including oxidation and conformational changes in response to different chemical environments (Linton et al., 2011).

Physical Properties Analysis The physical properties of such molecules are influenced by their structural elements. The presence of a cyclopropane ring and imidazole unit can affect the compound's solubility, melting point, and stability. The configuration of these rings also influences the compound's overall physical characteristics (Boechat et al., 2016).

Chemical Properties Analysis Chemically, these compounds can exhibit diverse reactivities depending on their substitution patterns and the presence of functional groups. The imidazole ring, in particular, can participate in various chemical reactions, such as N-alkylation and electrophilic substitutions, contributing to the compound's biological activity (McLaughlin et al., 2016).

科学的研究の応用

Aldehyde Oxidase Mediated Metabolism

One study delved into the systemic structure modifications of imidazo[1,2-a]pyrimidine to mitigate metabolism mediated by aldehyde oxidase (AO), a challenge observed in a full antagonist of the androgen receptor demonstrating significant in vivo tumor growth inhibition in castration-resistant prostate cancer (CRPC). The research outlined strategies to reduce AO metabolism, essential for enhancing the stability and efficacy of therapeutic agents (Linton et al., 2011).

Antiulcer Agents

Another segment of research has focused on synthesizing new imidazo[1,2-a]pyridines substituted at the 3-position as potential antisecretory and cytoprotective antiulcer agents. Although none of the compounds displayed significant antisecretory activity, several demonstrated good cytoprotective properties, indicating a potential path for developing new therapeutic agents for ulcer treatment (Starrett et al., 1989).

DNA Recognition and Gene Expression

Research into DNA recognition has revealed that N-methyl imidazole (Im) and N-methyl pyrrole (Py)-containing polyamides, capable of forming stacked dimers, can be programmed to target specific DNA sequences. This capability suggests potential applications in controlling gene expression and treating diseases, including cancer, by targeting the minor groove of DNA and modulating gene expression at specific sites (Chavda et al., 2010).

Cellular Permeability of DNA-binding Compounds

Investigations into the cellular permeability of pyrrole-imidazole (Py-Im) polyamides have elucidated the effects of size and linker modifications on their ability to enter cells. This research is critical for the development of these compounds as molecular probes or therapeutic agents, offering insights into enhancing their effectiveness by improving cellular uptake and distribution (Liu & Kodadek, 2009).

Antimycobacterial Activity

The design and synthesis of novel imidazo[1,2-a]pyridine-3-carboxamides bearing different linkers based on the structure of previously discovered compounds have demonstrated considerable activity against drug-sensitive/resistant strains of Mycobacterium tuberculosis. This line of research signifies a promising direction for developing new antimycobacterial agents, crucial for combating tuberculosis and related diseases (Lv et al., 2017).

Safety and Hazards

特性

IUPAC Name |

N-[(3S,4R)-1-[(1-ethylimidazol-2-yl)methyl]-4-(4-methylphenyl)pyrrolidin-3-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O/c1-3-25-11-10-22-20(25)14-24-12-18(16-6-4-15(2)5-7-16)19(13-24)23-21(26)17-8-9-17/h4-7,10-11,17-19H,3,8-9,12-14H2,1-2H3,(H,23,26)/t18-,19+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GECUSUNHDURTHO-RBUKOAKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C1CN2CC(C(C2)NC(=O)C3CC3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=CN=C1CN2C[C@H]([C@@H](C2)NC(=O)C3CC3)C4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)

![N'-(2-chlorobenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5568059.png)

![(3R*,4S*)-1-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5568064.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5568085.png)

![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)

![2-(3,4-dimethoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B5568093.png)

![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568096.png)

![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5568137.png)

![N-({(2S,4S)-4-fluoro-1-[(methylthio)acetyl]pyrrolidin-2-yl}methyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B5568143.png)